DREADD agonist 21 dihydrochloride, also known as Compound 21 or C21, is a synthetic compound designed for selective activation of designer receptors exclusively activated by designer drugs (DREADDs). It serves as an alternative to clozapine-N-oxide, providing a potent means to modulate neuronal activity in both in vitro and in vivo studies. This compound is particularly notable for its ability to penetrate the blood-brain barrier effectively, making it a valuable tool in neuroscience research.
DREADD agonist 21 is classified as a chemogenetic actuator derived from the human muscarinic acetylcholine M3 receptor. It is synthesized in laboratories and is commonly used in research settings for its ability to selectively activate hM3Dq (excitatory) and hM4Di (inhibitory) DREADDs. The compound's chemical name is 11-(1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepine dihydrochloride, with a molecular weight of 352.29 g/mol and a CAS number of 2250025-92-2 .
The synthesis of DREADD agonist 21 involves several steps typical of organic synthesis processes. While specific synthetic routes are not detailed in the available literature, it generally includes:
The resulting product is obtained as a dihydrochloride salt, enhancing its solubility in water, which is advantageous for biological applications.
The molecular structure of DREADD agonist 21 can be represented by its molecular formula . The structural representation includes:
C1CN(CCN1)C2=NC3=CC=CC=C3NC4=CC=CC=C42.Cl.Cl
.This structure allows for high receptor affinity and specificity towards DREADDs while minimizing off-target interactions.
DREADD agonist 21 participates in various biochemical interactions primarily through its action on G protein-coupled receptors (GPCRs). Key reactions include:
In studies, DREADD agonist 21 has demonstrated both excitatory and inhibitory effects depending on the receptor subtype activated.
The mechanism of action for DREADD agonist 21 involves selective binding to designer receptors that have been engineered to respond exclusively to this compound. Upon administration:
Studies indicate that DREADD agonist 21 has an EC50 value of approximately 1.7 nM for hM3Dq, demonstrating its potency compared to other chemogenetic tools like clozapine-N-oxide .
These properties make DREADD agonist 21 suitable for various experimental conditions in neuroscience research.
DREADD agonist 21 is primarily used in neuroscience research as a tool for:
The first-generation Designer Receptors Exclusively Activated by Designer Drugs actuator, clozapine-N-oxide, faced significant pharmacological constraints: limited blood-brain barrier permeability, metabolic conversion to clozapine (a multi-receptor antipsychotic), and low potency at human M3 and human M4 Designer Receptors Exclusively Activated by Designer Drugs receptors. Studies confirmed clozapine-N-oxide back-conversion occurs across species, producing clozapine at concentrations sufficient to activate endogenous receptors (e.g., dopamine D2, serotonin 5-hydroxytryptamine 2A), confounding behavioral interpretations [4] [8]. These issues necessitated novel ligands with improved bioavailability and receptor selectivity.
Designer Receptors Exclusively Activated by Designer Drugs agonist 21 (11-(1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepine) emerged from structure-activity relationship studies targeting human M3 Designer Receptors Exclusively Activated by Designer Drugs. Its dihydrochloride salt form—Designer Receptors Exclusively Activated by Designer Drugs agonist 21 dihydrochloride—was engineered to enhance aqueous solubility (>100 mM in water) while retaining high receptor affinity and brain penetrance [1] [2] [9]. Pharmacokinetic analyses in mice demonstrated cortical brain concentrations of 148 nM within 15 minutes of intraperitoneal injection (3 mg/kg), persisting for over 60 minutes. Critically, Designer Receptors Exclusively Activated by Designer Drugs agonist 21 dihydrochloride does not metabolize into clozapine, eliminating a major confounder of clozapine-N-oxide-based experiments [4] [8].
Table 1: Pharmacokinetic and Pharmacodynamic Comparison of Designer Receptors Exclusively Activated by Designer Drugs Ligands
Property | Clozapine-N-Oxide | Clozapine | Designer Receptors Exclusively Activated by Designer Drugs Agonist 21 |
---|---|---|---|
hM4Di Half Maximal Effective Concentration (nM) | 8.1 | 0.42 | 2.95 |
Brain Penetrance (Cortical) | Low | High | High |
Metabolic Conversion to Clozapine | Yes | N/A | No |
Solubility in Water (mM) | Limited | Low | 100 |
Primary Off-Target Risks | Multiple receptors via clozapine | Multitarget antipsychotic | Moderate binding at histamine H1, adrenergic α1A |
Designer Receptors Exclusively Activated by Designer Drugs agonist 21 dihydrochloride enables bidirectional control of neuronal activity: excitation via human M3 Designer Receptors Exclusively Activated by Designer Drugs or inhibition via human M4 Designer Receptors Exclusively Activated by Designer Drugs. Its potency profile is well-characterized, with half maximal effective concentration values of 8.91 (human M1 Designer Receptors Exclusively Activated by Designer Drugs), 8.48 (human M3 Designer Receptors Exclusively Activated by Designer Drugs), and 7.77 (human M4 Designer Receptors Exclusively Activated by Designer Drugs) in vitro—surpassing clozapine-N-oxide by approximately 2.7-fold at human M4 Designer Receptors Exclusively Activated by Designer Drugs [4] [9]. This enhanced specificity facilitates precise interrogation of neurobehavioral circuits. For example:
Table 2: Neurobiological Applications of Designer Receptors Exclusively Activated by Designer Drugs Agonist 21 Dihydrochloride
Neural Circuit | Designer Receptors Exclusively Activated by Designer Drugs Receptor | Biological Effect | Key Research Insight |
---|---|---|---|
Hypothalamic Agouti-Related Peptide Neurons | human M3 Designer Receptors Exclusively Activated by Designer Drugs | Increased food intake | Bidirectional feeding control validated ligand specificity |
Amygdala-Cingulate Pathway | human M3 Designer Receptors Exclusively Activated by Designer Drugs | Improved social cognition | Circuit-specific rescue of schizophrenia-like deficits |
Nigral Dopaminergic Neurons | human M4 Designer Receptors Exclusively Activated by Designer Drugs | Reduced neuronal firing | Sex-dependent off-target effects noted at >0.5 mg/kg |
Bladder Smooth Muscle | None (wild-type) | Inhibited contraction | Antagonism at endogenous muscarinic M3 receptors |
Designer Receptors Exclusively Activated by Designer Drugs agonist 21 dihydrochloride has also revealed unexpected physiological interactions. In renal studies, 1.0 mg/kg infusions caused acute diuresis and inhibited bladder smooth muscle contraction via antagonism at endogenous muscarinic M3 receptors—demonstrating that off-target binding can translate to functional physiological effects independent of Designer Receptors Exclusively Activated by Designer Drugs expression [5]. Similarly, sex- and dose-specific neuronal activation differences in tyrosine hydroxylase-Cre rat models highlight the critical importance of dose titration even with selective ligands [3].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1